

# Introduction: Unlocking Potential in a Multifunctional Building Block

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## Compound of Interest

Compound Name: **2-Bromo-5-fluoropyridin-3-ol**

Cat. No.: **B1395981**

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The pursuit of novel functional materials for applications in organic electronics—such as Organic Light-Emitting Diodes (OLEDs), sensors, and photovoltaics—is critically dependent on the rational design of molecular building blocks. **2-Bromo-5-fluoropyridin-3-ol** is a strategically functionalized pyridine derivative poised for significant utility in this field. Its unique combination of a reactive bromine atom, an electron-withdrawing fluorine atom, and a proton-donating hydroxyl group on a pyridine scaffold offers multiple avenues for molecular engineering.

This guide provides researchers, chemists, and materials scientists with a comprehensive overview of **2-Bromo-5-fluoropyridin-3-ol**'s core attributes, detailed protocols for its derivatization, and methodologies for characterizing the resulting functional materials. The insights herein are designed to accelerate the development of next-generation materials by explaining the causal relationships between the molecule's structure and its potential performance in devices.

## Physicochemical Properties & Core Attributes

A foundational understanding of the molecule's intrinsic properties is essential for strategic experimental design.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrFNO	PubChem[1]
Molecular Weight	191.99 g/mol	PubChem[1]
Appearance	White to off-white crystalline solid	Chem-Impex[2]
CAS Number	1012084-53-5	BLD Pharm[3]

The true potential of **2-Bromo-5-fluoropyridin-3-ol** lies in the distinct roles of its functional groups, which can be independently or synergistically exploited.

- 2-Bromo Group (The Reactive Handle): The bromine atom at the 2-position is the primary site for carbon-carbon and carbon-nitrogen bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4][5][6][7][8] This allows for the straightforward introduction of a vast array of aromatic, heteroaromatic, or vinyl moieties, enabling the construction of extended  $\pi$ -conjugated systems essential for charge transport and light emission.[9][10][11]
- 5-Fluoro Group (The Performance Tuner): Fluorine substitution significantly modulates the electronic properties of the pyridine ring. As a strongly electron-withdrawing group, it lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[12] This tuning is critical for:
  - Improving Charge Injection/Extraction: Aligning the frontier molecular orbital energies with those of adjacent layers in an electronic device (e.g., electrodes, emissive layers) to reduce energy barriers.[9][10][11]
  - Enhancing Stability: The high bond energy of C-F bonds can impart greater thermal and oxidative stability to the final material.
  - Modulating Photophysical Properties: Influencing the emission color and quantum efficiency of fluorescent or phosphorescent materials.[13]
- 3-ol (Hydroxyl) Group (The Supramolecular Director): The hydroxyl group introduces the capacity for hydrogen bonding. This can be exploited to:

- Control Morphology: Directing the self-assembly and crystal packing of molecules in the solid state, which profoundly impacts charge mobility.
- Create Sensing Moieties: The acidic proton can interact with specific analytes (e.g., anions like fluoride), leading to a detectable change in fluorescence or color, forming the basis for a chemosensor.[14]
- Serve as a Synthetic Precursor: The hydroxyl group can be alkylated or arylated to introduce further functionality or to fine-tune solubility and processing characteristics.

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